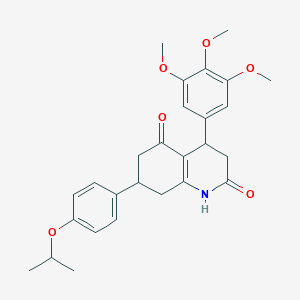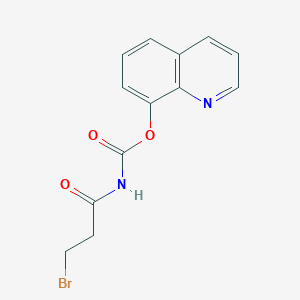![molecular formula C17H27N3O4S B5560820 N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5560820.png)
N-[2-methoxy-5-({[3-(1-pyrrolidinyl)butyl]amino}sulfonyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules that often exhibit significant biological activity. These activities can range from anticancer effects to enzyme inhibition, depending on the specific functional groups present in the molecule and its overall structure.
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps, including the use of sulfonamide groups, acetamide moieties, and various halides and amines. One study describes the modification of an anticancer compound by replacing an acetamide group with an alkylurea moiety to reduce toxicity while retaining antiproliferative activity (Xiao-meng Wang et al., 2015).
Molecular Structure Analysis
Structural analysis often utilizes crystallography and molecular modeling to determine the conformation and electronic structure of the molecules. For instance, the crystal structure of related acetamides reveals detailed geometrical configurations, contributing to their biological activities (A. Camerman et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include conjugate additions, cyclizations, and substitutions, which are crucial for introducing diverse functional groups that modulate the compound's activity (Thomas G. Back & K. Nakajima, 2000).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are essential for understanding the compound's behavior in biological systems. These properties are often determined through experimental measurements and computational predictions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, dictate the compound's potential as a therapeutic agent. Studies on related compounds have explored these aspects through in vitro and in vivo assays, revealing mechanisms of action and potential therapeutic applications (H. Khalid et al., 2014).
Scientific Research Applications
Solid-Phase Synthesis of β-Sultams
β-Sultams, analogues of sulfonyl β-lactams, have been synthesized using a solid-phase technique, which could facilitate the construction of combinatorial libraries for identifying new antibacterial agents. This method involves imine intermediates reacted with (chlorosulfonyl)acetates, highlighting the compound's role in developing potential antibacterial solutions (Gordeev, Gordon, & Patel, 1997).
Enzyme Inhibitory Activities
The compound has been part of the synthesis process for N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, which demonstrated significant inhibition potential against various enzymes. This suggests its relevance in designing enzyme inhibitors for therapeutic purposes (Virk et al., 2018).
Catalytic Applications in Synthesis
The compound's derivatives have been utilized in catalytic processes for synthesizing di-, tri-, and tetrasubstituted pyridines, indicating its application in complex organic synthesis and potential in medicinal chemistry research (Stark, O'Riordan, & Smith, 2014).
Green Synthesis of Intermediates
Its role in the green synthesis of intermediates like N-(3-Amino-4-methoxyphenyl)acetamide, an important precursor for azo disperse dyes, showcases its application in developing environmentally friendly synthetic routes (Zhang, 2008).
Modification for Anticancer Agents
The compound's modification by replacing the acetamide group with an alkylurea moiety has led to derivatives with potent antiproliferative activities against cancer cell lines and reduced toxicity, underscoring its significance in cancer research (Wang et al., 2015).
properties
IUPAC Name |
N-[2-methoxy-5-(3-pyrrolidin-1-ylbutylsulfamoyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-13(20-10-4-5-11-20)8-9-18-25(22,23)15-6-7-17(24-3)16(12-15)19-14(2)21/h6-7,12-13,18H,4-5,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQJGFZJXABVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNS(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-{[3-(pyrrolidin-1-yl)butyl]sulfamoyl}phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(cyanomethyl)phenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B5560737.png)
![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)
![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)
![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)
![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)
![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)
![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)
![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)

![N-[4-[2-(dimethylamino)ethoxy]-1-(4-fluorophenyl)-1H-indazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B5560831.png)
![3-fluoro-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)benzohydrazide](/img/structure/B5560832.png)